molecular formula C8H11BrN2O2 B13461803 methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate

methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13461803
M. Wt: 247.09 g/mol
InChI Key: LVTQBVBFKBBPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group and a methyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromoethyl group: The pyrazole intermediate is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products

    Nucleophilic substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Pyrazole-5-methanol derivatives.

Scientific Research Applications

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues in the active site, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chloroethyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-iodoethyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the compound’s specific electronic and steric properties can influence its interaction with biological targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(2-bromoethyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)11(10-6)4-3-9/h5H,3-4H2,1-2H3

InChI Key

LVTQBVBFKBBPER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.